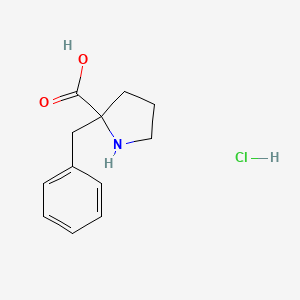

2-(Phenylmethyl)-DL-proline HCl

Description

Significance of Proline and its Structural Analogs in Organic Chemistry

Proline, a unique proteinogenic amino acid with a secondary amine, has gained significant attention as a powerful catalyst in organic reactions. numberanalytics.com Its rigid cyclic structure plays a crucial role in influencing the stereochemical outcome of chemical transformations, making it a valuable tool in asymmetric synthesis. nih.govlongdom.org The discovery that L-proline can catalyze intermolecular reactions, such as the aldol (B89426) reaction, marked a significant milestone in the development of organocatalysis. longdom.orgscripps.edu This breakthrough demonstrated that a simple, naturally occurring molecule could effectively promote complex bond formations with high enantioselectivity. numberanalytics.com

The catalytic prowess of proline is attributed to its ability to form key intermediates like enamines or iminium ions with carbonyl compounds. numberanalytics.com This mode of activation, coupled with the inherent chirality of proline, allows for the construction of stereochemically defined products. numberanalytics.com Beyond its role in catalysis, proline and its analogs are fundamental building blocks in peptidomimetics and pharmaceuticals, where their constrained conformation is exploited to design molecules with specific biological activities. nih.gov The development of novel proline derivatives continues to be a major focus, driven by the need for more efficient and selective catalysts and the synthesis of new bioactive compounds. organic-chemistry.org

Overview of Alpha-Substituted Proline Frameworks

Alpha-substituted proline frameworks are a class of proline analogs where the hydrogen atom at the alpha-carbon is replaced by another substituent. This modification introduces a tetrasubstituted stereocenter, which significantly influences the conformational preferences and reactivity of the molecule. nih.gov The synthesis of these derivatives often involves stereoselective methods to control the configuration of the newly formed chiral center. orgsyn.org

Research into α-substituted prolines has shown that the nature of the substituent at the alpha-position can have a profound impact on the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerism of the amide bonds in peptides containing these analogs. nih.gov For instance, density functional theory (DFT) calculations on N-acetyl-N'-methylamide derivatives of L-α-methylproline and L-α-phenylproline have revealed that the steric bulk of the alpha-substituent can destabilize cis-peptide bond conformers. nih.gov This ability to modulate the conformational landscape makes α-substituted prolines valuable tools in peptide design and for studying protein structure and function.

Rationale for Investigating 2-(Phenylmethyl)-DL-proline HCl in Academic Contexts

The investigation of this compound, also known as α-benzyl-DL-proline hydrochloride, is driven by the fundamental interest in understanding how α-substitution affects the properties and applications of proline. The presence of a benzyl (B1604629) group at the α-position introduces significant steric bulk and the potential for π-stacking interactions, which can be exploited in various chemical contexts.

The study of this compound in academic settings allows researchers to explore several key areas:

Conformational Analysis: The benzyl substituent is expected to impose significant conformational constraints on the pyrrolidine ring and adjacent peptide bonds. nih.gov Detailed structural studies, often using techniques like X-ray crystallography and NMR spectroscopy, can provide valuable insights into these conformational preferences. This information is crucial for the rational design of peptidomimetics and organocatalysts.

Catalyst Development: Given the success of proline in organocatalysis, there is a strong rationale for exploring its α-substituted derivatives as new catalysts. organic-chemistry.orgscripps.edu The benzyl group in this compound could influence the steric environment around the catalytic site, potentially leading to enhanced stereoselectivity in asymmetric transformations.

Synthesis of Novel Peptides and Bioactive Molecules: Incorporating 2-(phenylmethyl)-DL-proline into peptide sequences can induce specific secondary structures, such as turns or helices. nih.gov This makes it a valuable building block for creating peptides with tailored three-dimensional structures and biological activities.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 2-benzylpyrrolidine-2-carboxylic acid;hydrochloride |

| Molecular Formula | C12H16ClNO2 |

| Molecular Weight | 241.71 g/mol |

| Synonyms | (R)-a-Benzyl prolineHCl; (S)-a-Benzylproline.HCl; 2-(Phenylmethyl)-DL-proline hydrochloride |

Data sourced from PubChem CID 53398030 nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHJFGQFCBZKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations in the Synthesis of 2 Phenylmethyl Dl Proline Hcl and Enantiopure Analogs

Enantioselective Synthetic Approaches for Proline Derivatives

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound, bypassing the need for resolving a racemic mixture. For proline derivatives like 2-benzylproline, several powerful strategies have been developed. These methods often employ chiral auxiliaries, catalysts, or enzymes to guide the stereochemical outcome of the reaction.

A prominent strategy involves the asymmetric alkylation of a proline enolate. By using a chiral nitrogen-protecting group, one face of the enolate is shielded, directing the incoming electrophile (a benzyl (B1604629) halide in this case) to the opposite face, thus creating the desired stereocenter with high enantiomeric excess.

Another powerful method is the use of biocatalysis. Transaminases, for instance, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov These enzymes can catalyze the transfer of an amino group to a prochiral ketone, leading to a cyclized product with high enantiopurity. This approach offers access to both (R) and (S) enantiomers by selecting the appropriate enzyme. nih.gov For example, starting from ω-chloroketones, this biocatalytic method has yielded various 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5% ee) and good yields (up to 90%). nih.gov

Furthermore, methods starting from readily available chiral precursors like L-pyroglutamic acid have been established. These syntheses involve modifying the existing chiral scaffold to introduce the desired substituent at the C-2 position. rsc.org While effective, these multi-step sequences can sometimes be lengthy. More direct approaches, such as the catalytic enantioselective preparation of proline scaffolds, are continuously being developed. For instance, a method for creating 4-substituted prolines has been demonstrated, highlighting the potential for catalytic routes to various functionalized proline analogues. nih.gov

The table below summarizes key findings in enantioselective approaches applicable to proline derivatives.

| Method | Key Feature | Precursor Type | Typical Outcome | Reference |

| Biocatalysis | Use of (R)- or (S)-selective transaminases | ω-chloroketones | High enantiomeric excess (>99.5% ee) and yields (up to 90%) | nih.gov |

| Precursor-based | Modification of chiral pool molecules | L-pyroglutamic acid | Synthesis of specific stereoisomers | rsc.org |

| Asymmetric Alkylation | Use of chiral auxiliaries on proline enolates | Proline derivatives | High stereocontrol | N/A |

| Catalytic Allylic Alkylation | Phase-transfer catalysis with chiral catalysts | Imine analogue of glycine (B1666218) | High yield (71%) and enantiomeric ratio (95:5) for precursors | nih.gov |

Chiral Catalyst-Mediated Stereocontrol

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral substrates with only a small amount of a chiral inductor. Proline itself, often called the "simplest enzyme," and its derivatives are highly effective organocatalysts for a variety of transformations, including aldol (B89426) and Mannich reactions. libretexts.orgwikipedia.org This catalytic activity stems from proline's ability to form chiral enamine or iminium intermediates, which then react stereoselectively. wikipedia.org

Building on this principle, numerous modified proline derivatives have been designed to enhance catalytic efficiency and stereoselectivity. researchgate.net For example, DFT calculations have been used to predict the effectiveness of various L-proline derivatives as organocatalysts, with results showing excellent agreement with experimental outcomes, achieving up to 93% ee and 88% yield in specific reactions. researchgate.net

Phase-transfer catalysis (PTC) using chiral catalysts, such as those derived from cinchona alkaloids, represents another powerful technique. In the synthesis of proline analogues, a chinchonidine-derived catalyst has been used to mediate the double allylic alkylation of a glycine imine analogue, affording the product with a high enantiomeric ratio (95:5). nih.gov This method demonstrates how a chiral catalyst can control the stereochemistry in the formation of the pyrrolidine (B122466) ring.

Metal-based chiral catalysts also play a crucial role. Ni/photoredox dual catalysis, for example, has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov Using chiral bi-oxazoline (BiOX) ligands, this method provides access to N-benzylic heterocycles with excellent enantioselectivity, a structure analogous to the target compound. nih.gov The development of such reactions is often accelerated by high-throughput experimentation to rapidly identify optimal ligands and conditions. nih.gov

The table below highlights different chiral catalyst systems and their performance in synthesizing chiral proline-like structures.

| Catalyst Type | Reaction | Key Feature | Performance | Reference |

| L-Proline Derivatives | Asymmetric Robinson Annulation | DFT-guided catalyst design, low catalyst loading (0.5-1 mol%) | Up to 93% ee and 88% yield | researchgate.net |

| Cinchonidine-derived PTC | Double Allylic Alkylation | Controls stereocenter formation during cyclization | 95:5 enantiomeric ratio | nih.gov |

| Ni/Photoredox with BiOX ligand | Asymmetric Cross-Coupling | Creates C(sp²)-C(sp³) bond enantioselectively | Good to excellent enantioselectivity | nih.gov |

| Chiral Prolinamide in MINPs | Conjugate Addition | Environmental chirality reverses intrinsic catalyst selectivity | Can produce disfavored anti-adducts | nih.gov |

Diastereoselective Synthesis of Substituted Pyrrolidines

When a molecule contains more than one stereocenter, diastereoselectivity—the preferential formation of one diastereomer over others—becomes critical. The synthesis of substituted pyrrolidines often involves reactions that create multiple stereocenters simultaneously, such as [3+2] cycloaddition reactions.

A highly effective method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. scholaris.caacs.org This reaction can form up to four new stereocenters in a single step. acs.org The diastereoselectivity of this process can be controlled by the geometry of the dipole and dipolarophile and the reaction conditions. For instance, a reaction cascade involving azomethine ylide cycloaddition followed by a nucleophilic cyclization has been shown to produce substituted pyrrolidines with high yields and diastereomeric purity. scholaris.caacs.org

The choice of catalyst and reactants is crucial. Iridium-catalyzed reductive generation of azomethine ylides from amides allows for subsequent diastereoselective cycloaddition reactions under mild conditions. nih.gov Similarly, using a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile in a cycloaddition with an azomethine ylide leads to densely substituted pyrrolidines with excellent diastereoselectivity. The sulfinyl group effectively directs the approach of the ylide, controlling the absolute configuration of the newly formed stereocenters. acs.org

Other strategies include the reduction of enamines derived from pyroglutamic acid, where the nitrogen-protecting group was found to be critical for controlling the stereochemical outcome, leading to cis-2,5-disubstituted pyrrolidines. researchgate.net A one-pot nitro-Mannich/hydroamination cascade reaction, using a combination of base and gold(I) catalysts, has also been reported to synthesize pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org

The following table presents examples of diastereoselective synthetic methods for pyrrolidines.

| Method | Key Reaction | Stereocontrol Element | Outcome | Reference(s) |

| Azomethine Ylide Cycloaddition | [3+2] Cycloaddition | Tuning of reaction path | High yields and diastereomeric purity | scholaris.caacs.org |

| Chiral Azadienes in Cycloaddition | [3+2] Cycloaddition | N-tert-butanesulfinyl chiral auxiliary | Excellent regio- and diastereoselectivity | acs.org |

| Enamine Reduction | Reduction of pyroglutamic acid-derived enamines | Nitrogen protecting group | Diastereoselective access to 2,5-disubstituted pyrrolidines | researchgate.net |

| Cascade Reaction | Nitro-Mannich/Hydroamination | Base and Gold(I) catalysis | High yields with good to excellent diastereoselectivity | rsc.org |

Resolution Techniques for DL-Proline Derivatives

When an enantioselective synthesis is not feasible or desired, a racemic mixture (DL) of the compound is produced. The separation of this mixture into its individual enantiomers is known as chiral resolution. wikipedia.org For racemic 2-(Phenylmethyl)-DL-proline, several resolution techniques can be applied.

The most common method is diastereomeric salt crystallization. wikipedia.org This involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent. For a racemic acid like 2-benzylproline, a chiral base (e.g., brucine, ephedrine) would be used. For a racemic base, a chiral acid (e.g., tartaric acid, mandelic acid) would be employed. wikipedia.orgyoutube.com This reaction creates a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the resolving agent is removed, yielding the pure enantiomer of the target compound.

A notable example involves the resolution of proline itself. L-proline can be used as a resolving agent for mandelic acid, where simply varying the stoichiometry can target either the (R)- or (S)-enantiomer. rsc.org Conversely, tartaric acid is a classic resolving agent for amino acids. In one procedure to obtain D-proline from a racemic mixture (or by racemizing L-proline), D-tartaric acid is used to selectively precipitate the D-proline·D-tartrate salt. guidechem.com

Another approach is kinetic resolution, where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. youtube.com Enzymatic resolution is a specific type of kinetic resolution that uses enzymes, which are highly stereospecific, to selectively transform one enantiomer. youtube.com

Chromatographic methods using a chiral stationary phase (CSP) are also widely used, particularly for analytical-scale separation, but can be scaled up for preparative purposes. In this technique, the enantiomers interact differently with the chiral environment of the column, causing them to elute at different times. For proline, a two-step derivatization (esterification followed by acylation) allows for successful enantiomeric separation by chiral gas chromatography (GC). sigmaaldrich.com

| Technique | Principle | Example Application | Key Advantage | Reference(s) |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Using D-tartaric acid to resolve DL-proline. | Scalable and widely applicable. | wikipedia.orgguidechem.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Enzymatic acylation of one enantiomer. | Can provide high enantiomeric excess for both product and unreacted material. | youtube.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral GC analysis of derivatized proline enantiomers. | High separation efficiency, applicable to a wide range of compounds. | sigmaaldrich.com |

Catalytic Applications of Proline Derived Compounds

L-Proline and Proline Analogues as Organocatalysts

L-proline, a naturally occurring amino acid, is a cornerstone of organocatalysis. nih.govtandfonline.com Its rigid five-membered ring structure is crucial for creating a well-defined chiral environment in the transition state of a reaction, which is essential for achieving high levels of stereocontrol. chemicalbook.comwikipedia.org The secondary amine is nucleophilic and can react with carbonyl compounds to form key intermediates like enamines or iminium ions, while the carboxylic acid group can participate in the reaction through hydrogen bonding, activating the electrophile and stabilizing the transition state. nih.govyoutube.com This cooperative action makes proline a highly efficient catalyst for a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.govchemicalbook.com

Chemists have developed numerous proline analogues to enhance catalytic activity, solubility, and stereoselectivity. These modifications often involve altering the substituents on the pyrrolidine (B122466) ring or modifying the carboxylic acid group to fine-tune the catalyst's steric and electronic properties for specific applications. libretexts.orgscirp.org

Enantioselective Aldol Reactions Catalyzed by Proline Derivatives

The asymmetric aldol reaction, a powerful method for forming carbon-carbon bonds, was one of the first and most significant applications of proline organocatalysis. libretexts.org L-proline and its derivatives catalyze the direct aldol reaction between ketones and aldehydes with high enantioselectivity, producing chiral β-hydroxy ketones which are valuable synthetic building blocks. thieme-connect.comnih.govnih.gov The reaction proceeds through an enamine intermediate formed between the ketone and the proline catalyst. libretexts.org

Various modified proline catalysts have been designed to improve the efficiency and selectivity of the aldol reaction. For instance, L-prolinamides, synthesized from L-proline and various amines, have shown high activity. nih.govpnas.org The enantioselectivity of these catalysts can be tuned by altering the amide N-H group, as it plays a crucial role in hydrogen bonding with the aldehyde substrate in the transition state. nih.govpnas.org Catalysts incorporating a terminal hydroxyl group have demonstrated particularly high enantioselectivities, achieving up to >99% enantiomeric excess (ee). nih.gov Similarly, novel organocatalysts that feature an L-proline catalytic center attached to a calix tandfonline.comarene scaffold have been successfully used in direct aqueous aldol reactions, yielding excellent results. thieme-connect.com

| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| L-proline | 4-Nitrobenzaldehyde | Acetone | 68 | 76 | - |

| (S)-Proline-Calix tandfonline.comarene derivative | 4-Nitrobenzaldehyde | Cyclohexanone | >99 | >99 | 90:10 |

| L-Prolinamide 3h | 4-Nitrobenzaldehyde | Acetone | 97 | 93 | - |

| L-Prolinamide 3h | Isovaleraldehyde | Acetone | 95 | >99 | - |

Michael Addition Reactions with Proline-Based Catalysts

The Michael addition, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental carbon-carbon bond-forming reaction where proline-based catalysts have a significant impact. scirp.org These organocatalysts promote asymmetric Michael additions, enabling the stereocontrolled synthesis of complex molecules. mdpi.comarkat-usa.org The reaction typically involves the formation of an enamine from a donor ketone or aldehyde, which then adds to the Michael acceptor. mdpi.com

Chiral Ionic Liquids (CILs) based on L-proline have been developed and used as efficient catalysts for the asymmetric Michael addition of ketones and aldehydes to nitro-olefins. mdpi.com These CILs have demonstrated conversions and enantioselectivities that are comparable to or even better than those achieved with unmodified L-proline, with ee values reaching up to 97%. mdpi.com The counter-ion in the CIL structure plays a significant role in influencing the catalyst's properties and performance. mdpi.com In other systems, salts of L-proline, such as L-proline rubidium salt, have been shown to effectively catalyze the addition of malonate anions to prochiral enones and enals. acs.org

| Catalyst | Donor | Acceptor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| L-Proline-based CIL (anion) | Cyclohexanone | trans-β-Nitrostyrene | High | up to 97 |

| L-Proline-based CIL | Acetone | (R)-4-(3-chlorophenyl)-5-nitropentan-2-one | 99 | 100 |

| L-Proline (5 mol%) in [bmim]PF6 | Cyclohexanone | Benzylideneacetone | 85 | Not reported |

| L-Proline (5 mol%) in [bmim]PF6 | Acetylacetone | Methyl vinyl ketone | 92 | Not reported |

Multicomponent Reactions Employing Proline Catalysis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tandfonline.comajgreenchem.com L-proline has proven to be an excellent catalyst for MCRs, facilitating the rapid construction of complex and structurally diverse molecules, particularly heterocyclic compounds. nih.govtandfonline.com The use of proline in MCRs aligns with the principles of atom economy and operational simplicity, making it a valuable tool in sustainable chemistry. tandfonline.com

For example, L-proline has been used to catalyze the one-pot, three-component synthesis of highly functionalized tetrahydropyridine derivatives from anilines, methyl acetoacetate, and various aromatic aldehydes. ajgreenchem.com This method offers good to excellent yields under mild, environmentally friendly conditions. ajgreenchem.com Similarly, proline serves as an efficient catalyst for the synthesis of naphthopyranopyrimidines through the cyclocondensation of β-naphthol, an aldehyde, and 6-amino-1,3-dimethyluracil, often under solvent-free conditions. oiccpress.com

Role of Proline in Transition-Metal Catalysis

In addition to its central role in organocatalysis, proline and its derivatives can also function as ligands in transition-metal catalysis. The ability of proline to chelate with metal ions is a key aspect of this function. nih.govnih.gov Proline can form stable complexes with transition metals such as iron (Fe) and copper (Cu) through its carboxylate group. nih.gov

Theoretical studies have investigated the interaction of L-proline with various divalent transition metal cations, including Fe(II), Co(II), and Ni(II). nih.gov These studies indicate that the metal ions preferentially bind in a bidentate manner to the carboxylate group of the zwitterionic form of proline. nih.gov This complexation can influence the reactivity and catalytic properties of the metal center. In biological and environmental systems, the formation of complexes between proline and transition metals can play a role in redox processes, potentially enhancing the production of reactive oxygen species. nih.gov

Mechanism of Asymmetric Induction in Proline-Catalyzed Reactions

The remarkable ability of proline to induce stereoselectivity in chemical reactions stems from its capacity to form well-organized, rigid transition states where one of the possible reaction pathways is significantly favored over the other. wikipedia.orgacs.org The chiral center of the proline molecule is transferred to the product via a transient chiral enamine intermediate. The carboxylic acid group is essential for this process, as it participates in hydrogen bonding to lock the transition state into a specific conformation, often resembling a chair-like structure as described by the Zimmerman-Traxler model. wikipedia.orgyoutube.com This precise spatial arrangement dictates the facial selectivity of the electrophile's approach to the enamine, resulting in the preferential formation of one enantiomer. libretexts.org

Enamine Catalysis Pathways

The primary mechanistic pathway for many proline-catalyzed reactions is enamine catalysis. acs.orgresearchgate.netnih.gov This process can be broken down into a catalytic cycle:

Enamine Formation: The catalytic cycle begins with the nucleophilic attack of proline's secondary amine on a carbonyl donor (e.g., a ketone or aldehyde), followed by dehydration to form a chiral enamine intermediate. libretexts.orgnih.gov

Carbon-Carbon Bond Formation: This enamine, which is a nucleophilic enolate equivalent, then attacks an electrophile (e.g., an aldehyde in an aldol reaction). youtube.com The stereochemistry of this step is controlled by the geometry of the transition state. The proline's carboxylic acid group activates the electrophile via hydrogen bonding, creating a rigid, bicyclic-like transition state that directs the electrophile to attack a specific face (Re or Si) of the enamine. youtube.comacs.org

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water, releasing the chiral product and regenerating the proline catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

This enamine pathway is central to the success of proline in catalyzing a wide array of asymmetric transformations, providing a reliable method for the synthesis of enantiomerically enriched compounds. acs.org

Hydrogen Bonding Interactions in Catalysis

Hydrogen bonding is a cornerstone of catalysis mediated by proline and its analogs. In many proline-catalyzed reactions, such as aldol and Mannich reactions, the carboxylic acid group of the catalyst plays a pivotal role in activating the electrophile and stabilizing the transition state through a network of hydrogen bonds. wikipedia.org This interaction creates a highly organized, chiral environment that dictates the stereochemical outcome of the reaction.

The mechanism often involves the formation of an enamine intermediate from the reaction of the proline's secondary amine with a carbonyl donor. Simultaneously, the carboxylic acid protonates the carbonyl acceptor, bringing the reactants into close proximity within a structured transition state. wikipedia.orgnih.gov This dual activation, where the amine acts as a covalent catalyst and the carboxylic acid as a Brønsted acid co-catalyst, is a hallmark of proline catalysis.

In the case of 2-(Phenylmethyl)-DL-proline HCl, the presence of the phenylmethyl (benzyl) group at the C2 position, adjacent to the carboxylic acid, can be expected to exert significant steric and electronic influences on the catalytic process. The bulky benzyl (B1604629) group may influence the conformational preference of the pyrrolidine ring and the orientation of the carboxylic acid. This steric hindrance could affect the approach of the substrates to the catalytic site, potentially altering the catalyst's reactivity and selectivity compared to unsubstituted proline.

Furthermore, the aromatic ring of the benzyl group could engage in non-covalent interactions, such as π-stacking or cation-π interactions, with the substrates or intermediates, further organizing the transition state assembly. These additional interactions could either enhance or diminish the catalyst's stereodifferentiating ability, depending on the specific substrates and reaction conditions. Theoretical and experimental studies on other substituted prolines have shown that modifications to the ring can indeed fine-tune the catalyst's performance by modulating these subtle non-covalent forces.

Table 1: Representative Data on Proline-Catalyzed Asymmetric Aldol Reactions

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | 24 | 95 | - | 96 |

| 2 | Isovaleraldehyde | Cyclohexanone | 10 | DMF | 48 | 88 | 95:5 | 99 |

| 3 | Benzaldehyde | Acetone | 30 | Neat | 72 | 75 | - | 92 |

Proline Derivatives in Green Chemistry Applications

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Organocatalysis, particularly with catalysts derived from natural amino acids like proline, aligns well with these principles. researchgate.net

Proline and its derivatives are considered "green" catalysts for several reasons:

Metal-Free Catalysis: They offer an alternative to potentially toxic and expensive heavy metal catalysts, reducing the environmental burden associated with metal contamination. rsc.org

Biodegradability: Being derived from a natural amino acid, these catalysts are generally biodegradable and pose a lower risk to the environment compared to many synthetic catalysts.

Low Catalyst Loading: Often, these catalysts are effective in small amounts, which minimizes waste. organic-chemistry.org

Solvent-Free or Aqueous Conditions: Many proline-catalyzed reactions can be performed under solvent-free conditions or in environmentally benign solvents like water, reducing the reliance on volatile organic compounds (VOCs). rsc.org

High Atom Economy: Multicomponent reactions catalyzed by proline derivatives often proceed with high atom economy, meaning that a high proportion of the atoms from the reactants are incorporated into the final product, minimizing waste generation. mdpi.com

The application of proline derivatives in green chemistry is exemplified by their use in one-pot, multicomponent reactions to synthesize complex heterocyclic molecules, which are important scaffolds in pharmaceuticals and agrochemicals. These reactions, often performed under mild conditions, offer a more sustainable and efficient route to valuable compounds compared to traditional multi-step syntheses. mdpi.com

While specific green chemistry applications of this compound have not been extensively reported, its structural similarity to proline suggests its potential as a recyclable and environmentally benign organocatalyst. Future research could explore its efficacy in solvent-free reactions or in aqueous media, further expanding the toolkit of green catalysts available to synthetic chemists.

Table 2: Green Chemistry Metrics for a Proline-Catalyzed Reaction

| Metric | Value/Description | Green Chemistry Principle Addressed |

| Catalyst | L-Proline | Use of Renewable Feedstocks, Catalysis |

| Solvent | Water/Ethanol | Safer Solvents and Auxiliaries |

| Reaction Conditions | Room Temperature | Design for Energy Efficiency |

| Atom Economy | >90% | Atom Economy |

| E-Factor | Low (<5) | Prevention |

Note: This table provides an example of green chemistry metrics for a typical proline-catalyzed reaction. The values are representative and highlight the environmentally friendly aspects of such catalytic systems.

Mechanistic Biochemical and Biological Interactions of Proline Derivatives

Proline Metabolism Pathways and Enzymes

Proline metabolism is a critical cellular process involved in a variety of physiological and pathological states, including redox balance, apoptosis, and cellular stress responses. nih.govnih.gov The catabolism of proline to glutamate (B1630785) occurs through a two-step enzymatic cascade primarily located within the mitochondria. wikipedia.org

Proline Dehydrogenase (PRODH) and Pyrroline-5-carboxylate Dehydrogenase (P5CDH)

The initial and rate-limiting step in proline degradation is the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C). wikipedia.org This reaction is catalyzed by Proline Dehydrogenase (PRODH) , also known as proline oxidase, a flavoenzyme located on the inner mitochondrial membrane. wikipedia.orgnih.gov The electrons from this oxidation are transferred to the electron transport chain, contributing to ATP production. wikipedia.org

The intermediate, P5C, exists in equilibrium with glutamate-γ-semialdehyde (GSA). nih.govwikipedia.org P5C is then further metabolized to glutamate by the enzyme Pyrroline-5-carboxylate Dehydrogenase (P5CDH) , an NAD⁺-dependent enzyme also found in the mitochondria. nih.govnih.gov The coordinated action of PRODH and P5CDH is essential for maintaining cellular proline homeostasis and providing a source of glutamate for various metabolic pathways. nih.gov

Table 1: Key Enzymes in Proline Catabolism

| Enzyme | Abbreviation | Location | Function | Cofactor |

| Proline Dehydrogenase | PRODH | Inner Mitochondrial Membrane | Oxidizes proline to P5C | FAD |

| Pyrroline-5-carboxylate Dehydrogenase | P5CDH | Mitochondria | Converts P5C to glutamate | NAD⁺ |

Substrate Channeling in Proline Oxidation

An intriguing aspect of proline catabolism is the phenomenon of substrate channeling . This process involves the direct transfer of the intermediate, P5C, from the active site of PRODH to the active site of P5CDH without it equilibrating with the bulk solvent. nih.govnih.gov In some bacteria, PRODH and P5CDH exist as a single bifunctional enzyme, proline utilization A (PutA), which contains a physical channel connecting the two active sites. nih.gov

In organisms where PRODH and P5CDH are separate monofunctional enzymes, evidence suggests that they can form a non-covalent complex to facilitate substrate channeling. nih.gov This channeling is thought to be crucial for several reasons: it increases the efficiency of the metabolic pathway, prevents the accumulation of the potentially toxic intermediate P5C, and avoids futile cycling between proline synthesis and degradation. nih.gov The formation of a PRODH-P5CDH complex has been demonstrated with a dissociation constant (KD) of approximately 3 μM, indicating a significant interaction. nih.gov

Interaction of Proline Analogs with Enzyme Active Sites

The unique cyclic structure of proline makes it a valuable scaffold for the design of enzyme inhibitors. While no specific data exists for 2-(Phenylmethyl)-DL-proline HCl, the principles of how proline analogs interact with enzyme active sites are well-established.

Prolyl Oligopeptidase Inhibition by Proline Derivatives

Prolyl Oligopeptidase (POP) , also known as prolyl endopeptidase, is a serine protease that cleaves small peptides on the C-terminal side of proline residues. nih.govwikipedia.org POP is implicated in various physiological processes and has been identified as a potential therapeutic target for neurological disorders and other conditions. nih.govnih.gov

Given its substrate specificity, proline derivatives are natural candidates for the development of POP inhibitors. These inhibitors often mimic the structure of proline and can bind to the active site of the enzyme, blocking its catalytic activity. nih.gov The design of such inhibitors frequently involves modifications to the proline ring to enhance binding affinity and specificity.

Design of Enzyme Inhibitors Based on Proline Scaffolds

The proline scaffold is a versatile starting point for the rational design of inhibitors for a wide range of enzymes. nih.gov The rigid, cyclic nature of the proline ring can provide a defined orientation for functional groups that interact with the enzyme's active site.

For instance, proline analogs have been successfully developed as inhibitors for enzymes such as pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis. nih.gov In one study, a screen of proline analogs identified N-formyl L-proline (NFLP) as a competitive inhibitor of PYCR1 with an inhibition constant (Ki) of 100 μM. nih.gov Structural analysis revealed that the formyl group of NFLP forms additional hydrogen bonds with the enzyme's active site, leading to a 17-fold increase in affinity compared to proline itself. nih.gov This highlights how modifications to the proline structure can significantly enhance inhibitory potency.

Table 2: Examples of Proline-Based Enzyme Inhibitors

| Inhibitor | Target Enzyme | Mechanism of Action |

| N-formyl L-proline (NFLP) | PYCR1 | Competitive inhibitor |

| S-5-oxo-2-tetrahydrofurancarboxylic acid | PRODH | Reversible inhibitor |

| N-propargylglycine (N-PPG) | PRODH | Irreversible (suicide) inhibitor |

This table is based on general findings in the field and does not imply that this compound has these specific activities.

Receptor Modulator Studies with Proline-Based Compounds

The application of proline-based compounds extends beyond enzyme inhibition to the modulation of receptor activity. The constrained conformation of the proline ring can be advantageous in designing ligands that fit into the specific binding pockets of receptors.

While direct studies on this compound as a receptor modulator are not available, the broader class of proline derivatives has been explored for this purpose. The ability to introduce various substituents onto the proline scaffold allows for the fine-tuning of pharmacological properties to achieve desired receptor interactions. The development of such compounds often relies on computational modeling and structure-activity relationship (SAR) studies to optimize their binding affinity and functional activity at specific receptor targets.

Neuropeptide FF Receptor Antagonism by Proline Analogs

Neuropeptide FF (NPFF) and its related peptides are involved in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation. The NPFF receptors, NPFF1R and NPFF2R, are G protein-coupled receptors that have become targets for the development of new therapeutic agents. Proline derivatives have been investigated as potential antagonists for these receptors.

Research into the structure-activity relationships of dipeptides as NPFF receptor ligands has revealed the importance of the C-terminal residue. While specific data on this compound is not extensively available in the public domain, studies on related proline-containing compounds have shown that modifications at the C-terminus can significantly influence binding affinity and functional activity at NPFF receptors. For instance, the presence of a bulky aromatic group, such as a phenylmethyl (benzyl) group, is a common feature in the design of receptor antagonists, as it can provide additional hydrophobic interactions with the receptor's binding pocket.

The general principle behind the antagonism of NPFF receptors by proline analogs involves the competitive binding of the analog to the receptor, thereby preventing the endogenous neuropeptide from binding and eliciting its biological effect. The affinity and selectivity of these analogs are determined by the specific interactions between their chemical moieties and the amino acid residues within the receptor's binding site.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a proline derivative, relates to its biological activity. These studies guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For proline analogs, SAR studies often focus on modifications of the pyrrolidine (B122466) ring, the carboxyl group, and the nitrogen atom.

While specific SAR data for this compound is limited, general principles from studies on other proline derivatives can be inferred. The introduction of a phenylmethyl group at the 2-position of the proline ring introduces a significant steric and hydrophobic element. The consequences of such a modification would be highly dependent on the specific biological target.

Key areas of modification in proline analogs and their potential impact on activity include:

Substitution on the Pyrrolidine Ring: The position and nature of substituents can influence the conformation of the ring and its interaction with a binding site. A phenylmethyl group at the 2-position, as in the compound of interest, would likely have a profound effect on the molecule's shape and its ability to fit into a receptor or enzyme active site.

Chirality: The stereochemistry at the alpha-carbon and any substituted positions is often critical for biological activity. The "DL" designation in this compound indicates a mixture of stereoisomers, each of which could have different affinities and efficacies for a biological target.

N-Substitution: Modification of the secondary amine in the pyrrolidine ring can alter the compound's basicity and its potential for hydrogen bonding, which are crucial for many ligand-receptor interactions.

The following table summarizes hypothetical SAR considerations for a compound like 2-(Phenylmethyl)-DL-proline, based on general principles of medicinal chemistry.

| Structural Feature | Modification | Potential Impact on Biological Activity |

| Pyrrolidine Ring | Substitution at C2 with Phenylmethyl | Increased hydrophobicity; potential for π-π stacking interactions; steric hindrance affecting binding. |

| Stereochemistry | D- vs. L-proline isomer | Differential binding affinity and efficacy due to specific stereochemical requirements of the target. |

| Carboxyl Group | Esterification or amidation | Altered polarity, solubility, and potential for hydrogen bonding; may impact cell permeability. |

| Pyrrolidine Nitrogen | N-alkylation or acylation | Modified basicity and hydrogen bonding capacity; can influence receptor subtype selectivity. |

These SAR insights are crucial for the rational design of novel proline-based compounds with desired biological activities.

Proline's Role in Protein Structure and Function

Proline is a unique amino acid due to its distinctive cyclic structure, where the side chain forms a five-membered ring by bonding back to the alpha-amino group, creating a secondary amine. russelllab.org This rigid structure has profound implications for the structure and function of proteins. quora.comnih.gov

The cyclic nature of proline imposes significant conformational constraints on the polypeptide backbone. russelllab.orgquora.com Unlike other amino acids, the rotation around the N-Cα bond (phi, φ) is restricted, which limits the accessible conformations the polypeptide chain can adopt. This rigidity makes proline a potent "structure-breaker" within regular secondary structures like α-helices and β-sheets. russelllab.org It often introduces kinks or turns in α-helices and can be found at the edges of β-sheets. russelllab.orgnih.gov

Furthermore, sequences of consecutive proline residues can form a unique secondary structure known as a polyproline helix. quora.comnih.gov These helices are important for protein-protein interactions and are recognized by specific protein domains, such as SH3 and WW domains, which are involved in signaling pathways. russelllab.orgquora.com

Proline also plays a crucial role in the structure of collagen, the most abundant protein in animals. numberanalytics.com Collagen's characteristic triple helix structure is stabilized by the presence of proline and its hydroxylated derivative, hydroxyproline. numberanalytics.com The conformational constraints imposed by these residues are essential for the formation and stability of the collagen triple helix, which provides mechanical strength to connective tissues. numberanalytics.com

Interestingly, the unique structure of proline also affects the process of protein synthesis. Peptide bond formation involving proline is significantly slower compared to other amino acids, both when proline acts as a donor or an acceptor of the nascent peptide chain. quora.comnih.gov This can lead to ribosome stalling, particularly during the synthesis of polyproline motifs. nih.gov

| Feature of Proline | Impact on Protein Structure and Function |

| Cyclic Side Chain | Restricts backbone conformation, leading to structural rigidity. russelllab.orgquora.com |

| Secondary Structure | Acts as a "helix breaker" but is common in turns and loops. russelllab.orgnih.gov |

| Polyproline Helices | Formed by consecutive proline residues and are involved in protein-protein interactions. quora.comnih.gov |

| Collagen | Essential for the stability of the collagen triple helix. numberanalytics.com |

| Protein Synthesis | Slows down the rate of peptide bond formation by the ribosome. quora.comnih.gov |

Computational and Theoretical Investigations of Proline Analogs

Density Functional Theory (DFT) Calculations on Proline Systems

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of molecules with high accuracy. indexcopernicus.com

DFT calculations are instrumental in elucidating the electronic landscape of proline derivatives. For instance, studies on compounds like tosyl-D-proline have utilized DFT at the B3LYP/6-311++G(d) level of theory to optimize molecular geometry and analyze electronic properties. indexcopernicus.com Such analyses reveal the distribution of electron density, molecular orbital energies, and the nature of chemical bonds, which are fundamental to understanding the molecule's reactivity and stability.

The introduction of a phenylmethyl group at the 2-position of the proline ring, as in 2-(Phenylmethyl)-DL-proline HCl, is expected to significantly influence the electronic structure. The aromatic ring introduces a region of high electron density, which can participate in various non-covalent interactions. DFT calculations can precisely map the molecular electrostatic potential (MEP), identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other species.

Table 1: Calculated Electronic Properties of a Proline Analog (Tosyl-D-Proline) using DFT

| Property | Calculated Value | Significance |

| Total Dipole Moment | 7.4578 Debye | Indicates high polarity, influencing solubility and intermolecular interactions. indexcopernicus.com |

| Sum of electronic and zero-point energies | -1213.237899 a.u. | Provides a measure of the molecule's thermodynamic stability. indexcopernicus.com |

This interactive table is based on data from a study on Tosyl-D-Proline and serves as an example of the types of electronic properties that can be calculated for proline analogs.

From the electronic structure, various reactivity descriptors can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. ijcce.ac.irresearchgate.net A smaller gap generally implies higher reactivity.

For this compound, the phenylmethyl substituent would likely influence the HOMO and LUMO energies. The aromatic ring could raise the HOMO energy and lower the LUMO energy, potentially leading to a smaller energy gap compared to unsubstituted proline, thereby affecting its reactivity in chemical transformations. Mechanistic studies of reactions involving proline analogs often employ DFT to map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism at a molecular level. acs.org

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations provide detailed information about the conformational landscape of flexible molecules like proline derivatives. nih.gov The puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the peptide bond are key conformational features of proline that can be investigated using MD. acs.org

For this compound, MD simulations would be crucial to explore the conformational space accessible to the molecule. The bulky phenylmethyl group at the C2 position would introduce significant steric constraints, likely favoring specific puckering states of the pyrrolidine ring and influencing the rotational barrier around the C-N bond. Studies on other substituted prolines have shown that such substitutions can indeed bias the conformational equilibrium. umn.edu Furthermore, MD simulations in explicit solvent can reveal how interactions with water molecules influence the conformational preferences of the compound.

Table 2: Key Conformational Parameters of Proline Analogs from MD Simulations

| Parameter | Description | Significance |

| Dihedral Angles (Φ, Ψ, ω) | Define the backbone conformation of the amino acid residue. | Crucial for determining the secondary structure of peptides and proteins. acs.org |

| Ring Puckering | Describes the out-of-plane conformations of the pyrrolidine ring (e.g., endo, exo). | Affects the overall shape of the molecule and its ability to fit into binding sites. |

| Cis/Trans Isomerization Barrier | The energy barrier for rotation around the peptide bond preceding the proline residue. | A key factor in the rate of protein folding. nih.govacs.org |

This interactive table highlights key parameters typically analyzed in MD simulations of proline analogs.

Docking and Molecular Modeling of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as a proline analog, might interact with a protein target.

For this compound, docking studies could be employed to investigate its potential binding to various receptors. For instance, benzylproline derivatives have been studied as inhibitors of the glutamine transporter ASCT2. nih.gov Docking simulations of these inhibitors against a homology model of ASCT2 revealed key interactions within the binding site and helped to rationalize the observed structure-activity relationships. nih.gov The phenylmethyl group of this compound could engage in hydrophobic or π-stacking interactions with aromatic residues in a protein's binding pocket, contributing to the binding affinity.

Table 3: Example of Docking Results for a Proline-based Inhibitor

| Target Protein | Ligand | Key Interactions | Predicted Binding Affinity |

| αβ-tubulin | Proline-based diketopiperazine | Hydrogen bonding, hydrophobic interactions | Lower binding energy than a known inhibitor, suggesting potential inhibitory activity. nih.gov |

| LpxC | Proline-based hydroxamate | Coordination with Zn2+ ion, hydrogen bonds | Ki value of 1.4 μM, indicating potent inhibition. nih.gov |

This interactive table provides examples of the type of information obtained from docking studies of proline derivatives.

Spectroscopic Characterization (Theoretical Aspects)

Computational methods are also used to predict and interpret spectroscopic data, providing a powerful synergy with experimental techniques.

Theoretical calculations of vibrational frequencies using methods like DFT can provide a detailed assignment of the experimental Fourier-transform infrared (FTIR) spectrum. sid.ir By calculating the vibrational modes of a molecule, each peak in the experimental spectrum can be attributed to specific atomic motions, such as stretching, bending, and wagging of functional groups.

For this compound, a theoretical FTIR spectrum could be generated. This would allow for the identification of characteristic vibrational modes associated with the carboxylic acid, the secondary amine hydrochloride, the pyrrolidine ring, and the phenylmethyl group. Studies on L-proline have successfully used DFT calculations to assign its complex vibrational spectrum. nih.govunimi.it The presence of the phenylmethyl group would introduce new vibrational modes, such as C-H stretching and bending of the aromatic ring, which could be predicted and assigned through computational analysis.

Table 4: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for L-Proline

| Vibrational Mode | Calculated Frequency (HF/3-21G*) | Experimental IR Frequency | Experimental Raman Frequency |

| δCH2 scissoring | 1502, 1491, 1453 | 1446 | 1483, 1450 |

| τCH2 twisting | 1317, 1205, 1191 | 1320, 1189 | 1317, 1186 |

| ρCH2 rocking | 855, 796, 746 | 850, 799 | 850, 789 |

This interactive table is based on data from a study on L-proline and demonstrates the correlation between calculated and experimental vibrational frequencies. sid.ir

X-ray Diffraction and Crystal Structure Analysis (Theoretical Interpretation)

While a specific theoretical analysis of the X-ray diffraction data for this compound is not extensively available in public literature, a theoretical interpretation can be constructed based on the well-established principles of X-ray crystallography and computational chemistry applied to proline and its derivatives. sigmaaldrich.comorganic-chemistry.org The analysis of the crystal structure of a molecule like this compound involves more than just determining atomic coordinates; it requires a deep understanding of the intermolecular forces and conformational tendencies that govern the crystal packing.

Theoretical interpretation of the crystal structure would focus on several key aspects:

Conformational Analysis: Proline's pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov In the case of this compound, the bulky benzyl (B1604629) group at the C2 position would significantly influence the preferred ring pucker to minimize steric strain. Computational modeling, using methods like Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformations and predict the most stable form in the crystalline state. aps.org The presence of the hydrochloride salt means the amino group is protonated (-NH2+-) and the carboxyl group is in its acid form (-COOH), which also impacts the ring's electronic and steric properties.

Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. For this compound, these would primarily be:

Van der Waals Forces: These ubiquitous forces contribute to the cohesion of the crystal.

Crystallographic Parameters: The theoretical analysis is grounded in the experimental data obtained from X-ray diffraction. This includes the unit cell dimensions, space group, and atomic positions. Computational methods can be used to refine these structures and to calculate theoretical diffraction patterns, which can then be compared with experimental data for validation. nih.govnih.gov The comparison between the computationally predicted lowest-energy structure and the experimentally determined one provides insights into the accuracy of the theoretical models (force fields or quantum mechanical methods) used. nih.gov

A representative table of crystallographic data that would be obtained for such an analysis is shown below. Note that this is an illustrative example based on known data for proline derivatives. nih.gov

Table 1: Illustrative Crystallographic Data for a Proline Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.91 |

| b (Å) | 8.45 |

| c (Å) | 11.55 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 576.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.328 |

| Hydrogen Bonds | N-H···O, O-H···Cl |

This table is for illustrative purposes and does not represent the actual data for this compound.

Prediction of Adsorption Mechanisms

The prediction of how this compound adsorbs onto a surface is a complex problem addressed using advanced computational modeling techniques. researchgate.net These theoretical studies are vital for applications in areas like materials science, catalysis, and chromatography. The primary method for such predictions is Density Functional Theory (DFT), often combined with molecular dynamics (MD) simulations. researchgate.netresearchgate.net

The theoretical investigation of the adsorption mechanism would proceed as follows:

System Definition: A model system is constructed, consisting of a single molecule of this compound and a surface (the adsorbent). The surface could be a metal oxide, a polymer, or a carbon-based material like graphene, depending on the application of interest.

Exploring Adsorption Sites and Orientations: The molecule is placed at various initial positions and orientations relative to the surface. Due to its complex 3D structure and multiple functional groups (protonated amine, carboxylic acid, phenyl ring), this compound can interact with a surface in many different ways.

Energy Calculations: For each configuration, the adsorption energy (E_ads) is calculated using DFT. This energy is defined as: E_ads = E_total - (E_surface + E_molecule) Where E_total is the energy of the combined molecule-surface system, and E_surface and E_molecule are the energies of the isolated surface and molecule, respectively. A negative E_ads indicates a stable adsorption.

Mechanism Determination: By comparing the adsorption energies of many different configurations, the most stable adsorption geometry can be identified. This reveals the mechanism of adsorption:

Physisorption: If the adsorption is dominated by weaker van der Waals forces or CH-π interactions (e.g., the phenyl ring lying flat on a graphene surface), with a low adsorption energy.

Chemisorption: If strong chemical bonds are formed, for instance, between the carboxyl group and metal atoms on a surface, leading to a high adsorption energy and significant changes in the electronic structure of both the molecule and the surface.

Computational analysis provides detailed insights into the nature of the interaction. For example, it can determine which part of the molecule binds most strongly to the surface. The protonated amine and carboxylic acid are likely candidates for strong interactions with polar surfaces, while the phenyl group would be key for adsorption on non-polar, aromatic surfaces.

The results of such a predictive study are often summarized in a data table.

Table 2: Example of Predicted Adsorption Energies on Different Surfaces (Illustrative)

| Surface Material | Primary Interacting Group | Predicted Adsorption Energy (eV) | Adsorption Type |

| Graphene | Phenyl Ring | -0.85 | Physisorption (π-π stacking) |

| Silica (SiO₂) | Amine (NH₂⁺), Carboxyl (COOH) | -1.50 | Chemisorption (H-bonding) |

| Gold (Au) | Carboxyl (COOH) | -2.10 | Chemisorption (Covalent) |

This table contains hypothetical data for illustrative purposes to demonstrate the output of a computational adsorption study.

These theoretical predictions are invaluable for rationally designing materials and processes that utilize the specific surface interactions of functionalized amino acids like this compound. researchgate.net

Advanced Applications of Proline Based Materials

Incorporation of Proline Derivatives into Polymeric Structures

The incorporation of proline and its derivatives into polymeric structures is a growing field of interest, driven by the desire to create biocompatible and structurally complex materials. Proline's distinct rigid structure can be exploited to control polymer conformation, leading to materials with unique properties such as thermoresponsiveness and the ability to form stable helical structures. electrochemsci.orgnih.gov

The synthesis of polymers from proline derivatives often involves methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or the Ring-Opening Polymerization (ROP) of N-carboxyanhydride (NCA) monomers. electrochemsci.orgacs.org For instance, the ROP of proline NCA is a known method for producing poly-L-proline (PLP), a rigid material that can exist in different helical conformations. acs.org

While direct polymerization of 2-(Phenylmethyl)-DL-proline HCl has not been extensively documented, the synthesis of related N-benzyl-L-proline is known. chemicalbook.com It is plausible that a polymer of 2-(phenylmethyl)-proline, or a copolymer incorporating it, could be synthesized. The presence of the benzyl (B1604629) group would be expected to significantly influence the resulting polymer's properties. Compared to unsubstituted polyproline, a poly(benzyl-proline) would be more hydrophobic and could engage in π-stacking interactions between the aromatic rings. This could affect its solubility, self-assembly behavior, and interactions with other materials or molecules. For example, block copolymers like poly(2-ethyl-2-oxazoline)-b-poly(benzyl L-glutamate) have been shown to form micellar nanoparticles for biomedical applications, demonstrating the utility of benzyl-functionalized amino acid polymers. nih.gov

Proline-Derived Compounds in Corrosion Inhibition Mechanisms

The use of non-toxic, environmentally friendly corrosion inhibitors is a significant goal in materials science. Amino acids, including proline, have been investigated as green corrosion inhibitors for various metals like carbon steel and tin. bilpubgroup.comrsc.orgresearchgate.net The effectiveness of these organic inhibitors typically relies on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen in proline's case) and π-electrons, which can interact with the metal's d-orbitals.

Studies on L-proline have shown that it effectively inhibits the corrosion of carbon steel in 1M HCl solution. bilpubgroup.combilpubgroup.com The inhibition efficiency increases with the concentration of proline. bilpubgroup.com While specific experimental data for this compound is not available, the addition of a benzyl group to the proline structure is anticipated to enhance its inhibitive properties. The phenyl ring provides a large surface area and π-electrons, which could lead to stronger adsorption and more effective surface coverage on the metal, a desirable trait for an inhibitor. Studies on similar aromatic amino acid derivatives, like L-phenylalanine methyl ester hydrochloride, have also demonstrated good corrosion inhibition for mild steel in acidic environments. researchgate.net

Adsorption Behavior and Isotherm Models

The mechanism of corrosion inhibition is critically linked to the adsorption of the inhibitor molecules on the metal surface. This process is often described using adsorption isotherm models, which provide insight into the interaction between the inhibitor and the metal. researchgate.net For L-proline inhibiting the corrosion of carbon steel in HCl, research has shown that its adsorption is governed by the Temkin adsorption isotherm. bilpubgroup.combilpubgroup.com This model accounts for interactions between the adsorbed molecules. The adsorption process for L-proline has been described as involving both electrostatic (physisorption) and chemical (chemisorption) interactions. bilpubgroup.com

The free energy of adsorption (ΔG°ads) is a key thermodynamic parameter derived from these models, indicating the spontaneity and strength of the adsorption. The data for L-proline is presented in the table below.

| Inhibitor | Adsorption Isotherm Model | ΔG°ads (kJ/mol) | Reference |

|---|---|---|---|

| L-Proline | Temkin | -9.53 | bilpubgroup.com |

For this compound, it is likely that the adsorption would also be a mixed physical and chemical process. The protonated amine and carboxylic acid groups could interact electrostatically with the charged metal surface, while the nitrogen lone pair and the π-electrons of the phenyl ring could form coordinate bonds with vacant d-orbitals of iron. Other complex organic inhibitors have been shown to follow the Langmuir adsorption model, which assumes monolayer adsorption on a uniform surface. researchgate.netnih.gov Experimental studies would be needed to determine the precise isotherm model for this compound.

Electrochemical Characterization of Inhibition

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are essential for characterizing the effectiveness of corrosion inhibitors. PDP studies on proline have shown that it acts as a mixed-type inhibitor for carbon steel in various solutions. electrochemsci.orgnih.gov This means it reduces both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. A shift in the corrosion potential (Ecorr) of less than 85 mV typically signifies a mixed-type inhibitor. nih.gov

EIS measurements provide information about the resistance of the inhibitor film. A key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. In the presence of an effective inhibitor, the Rct value increases significantly, while the double-layer capacitance (Cdl) decreases as inhibitor molecules displace water at the metal-solution interface. nih.govimist.ma

The table below summarizes key electrochemical findings for proline as a corrosion inhibitor on 1045 carbon steel.

| System | Technique | Key Finding | Reference |

|---|---|---|---|

| 1045 Carbon Steel / PCM Solution | EIS | Increased charge transfer resistance (Rct) with inhibitor presence. | electrochemsci.org |

| 1045 Carbon Steel / PCM Solution | Potentiodynamic Polarization | Acts as a mixed-type inhibitor. | electrochemsci.org |

| Tin / NaCl Solution | AC/CC Techniques | Inhibition efficiency is pH-dependent (65% at pH 5 vs. 16% at pH 2). | rsc.orgresearchgate.net |

| Mild Steel / 1M HCl | Potentiodynamic Polarization | Acts as a mixed-type inhibitor with more control on the cathodic reaction. | nih.gov |

It is hypothesized that this compound would also function as a mixed-type inhibitor. The bulky benzyl group would likely enhance the formation of a dense, protective film, leading to a substantial increase in charge transfer resistance compared to unsubstituted proline.

Proline Scaffolds in Novel Material Design

The inherent rigidity and well-defined helical structures of polyproline make it an attractive candidate for the design of novel material scaffolds. acs.org These scaffolds can serve as frameworks for applications in biomedicine, catalysis, and materials science. Functionalizing the proline units within the scaffold allows for the precise tuning of the material's properties. nih.gov

By incorporating derivatives like this compound into a polyproline chain, one can engineer specific functionalities into the scaffold. The phenylmethyl group can act as a "functional handle" for further chemical modification or can directly influence the scaffold's properties. google.com For example, the aromatic rings can introduce hydrophobicity, facilitate drug loading via π-π stacking, or direct the self-assembly of the polymer chains into more complex, ordered structures. nih.gov

Research has shown that engineered polyproline helices can be used as predictable ligands to rationally design supramolecular peptide frameworks. nih.gov The resilience of the polyproline helix to functionalization means that principles of assembly can be applied to various derivatives. nih.gov Therefore, a scaffold built from or containing 2-(phenylmethyl)-proline could be designed to form specific porous networks or to present functional groups in a precise three-dimensional arrangement, creating materials with tailored catalytic or molecular recognition properties.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2-(Phenylmethyl)-DL-proline HCl in complex biological matrices?

- Methodology :

- LC-MS/MS with Internal Standards : Adapt protocols from hydroxyproline quantification (), where DL-Proline was used as an internal standard. Hydrolyze samples with 6N HCl (110°C, 16 hours), dilute, and spike with a structurally similar internal standard (e.g., deuterated proline derivatives).

- Chromatographic Conditions : Use hydrophilic interaction liquid chromatography (HILIC) with a silica column and gradient elution (e.g., methanol/buffer systems as in ). Optimize mobile phase pH (2.7–3.0) to enhance ionization in positive electrospray ionization (ESI) mode .

- Data Analysis : Employ software like Analyst for peak integration and validate methods per ICH Q2(R1) guidelines, referencing regulatory frameworks for ANDA submissions ( ).

Q. How can researchers validate the structural identity of this compound?

- Methodology :

- Spectroscopic Characterization :

- NMR : Compare - and -NMR spectra with synthetic standards, focusing on phenylmethyl and proline ring proton environments.

- FT-IR : Validate carboxylate (C=O stretch: 1700–1750 cm) and ammonium (N–H bend: 1500–1600 cm) functional groups.

- Chiral Purity Assessment : Use chiral stationary phases (CSPs) in HPLC to resolve DL-enantiomers, referencing gradient conditions from cetirizine-related compound analysis () .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across solvent systems?

- Methodology :

- Vapor-Liquid Equilibrium (VLE) Modeling : Apply correlation models (e.g., NRTL or UNIQUAC) to experimental solubility data, as demonstrated for DL-proline aqueous solutions (). Validate models using consistency tests (e.g., Gibbs-Duhem equation).

- High-Throughput Screening : Use automated platforms to measure solubility in 10+ solvent systems (e.g., water, ethanol, DMSO) under controlled temperature (25–60°C) and pH (2–7) conditions. Replicate studies to identify outliers .

Q. How can researchers mitigate diastereomeric byproduct formation during synthesis of this compound?

- Methodology :

- Reaction Optimization :

- Temperature Control : Conduct reactions at 0–5°C to reduce racemization (common in proline derivatives).

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group to minimize side reactions, as seen in peptide synthesis ( ).

- Byproduct Profiling : Employ impurity screening via UPLC-PDA-MS, referencing cetirizine hydrochloride protocols (). Monitor for diphenylmethylpiperazine analogs (m/z 300–400 range) .

Q. What experimental designs assess the hydrolytic stability of this compound under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to simulated gastric fluid (0.1N HCl, 37°C) and intestinal fluid (pH 6.8 buffer). Analyze degradation products using LC-MS/MS and compare with stress-test data from amphetamine HCl studies ( ).

- Kinetic Analysis : Calculate rate constants (k) and half-life (t) using first-order kinetics. Validate with Arrhenius plots for accelerated stability prediction .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in enantiomeric excess (EE) of this compound?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor EE during synthesis. Calibrate using reference standards with ≥99% purity.

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate process parameters (e.g., pH, stirring rate) with EE outcomes. Replicate experiments with DOE (Design of Experiments) to identify critical factors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.